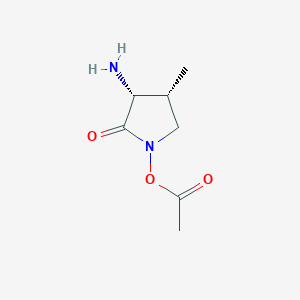

![molecular formula C13H13F3N4S B6356019 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858256-60-6](/img/structure/B6356019.png)

1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

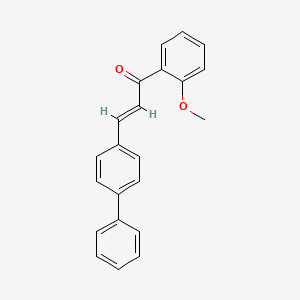

1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring and a piperazine moiety.

Mecanismo De Acción

Target of Action

The primary target of 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

This compound acts as an entactogenic drug, which selectively promotes the release of serotonin . When used in combination with other substances, it can increase both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .

Biochemical Pathways

The compound affects the serotonin pathway, a critical biochemical pathway in the brain. By promoting the release of serotonin, it influences mood, cognition, and several other physiological processes . The downstream effects include mood elevation, increased sociability, and potentially, in high doses, hallucinations .

Pharmacokinetics

Like many other piperazine derivatives, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the enhancement of serotonergic neurotransmission. This results in a range of psychoactive effects, including mood elevation, increased sociability, and potentially hallucinations at high doses .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain substances can potentiate its effects, while others might inhibit its action. Moreover, the compound might be less stable and degrade faster under certain conditions, such as high temperatures or extreme pH values .

Análisis Bioquímico

Biochemical Properties

The compound 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine has been found to selectively promote the release of serotonin . This suggests that it may interact with serotonin receptors in the brain, potentially influencing mood and behavior

Cellular Effects

Given its interaction with serotonin, it may influence cell signaling pathways related to mood and behavior

Molecular Mechanism

It is known to promote the release of serotonin, suggesting it may bind to and activate serotonin receptors

Metabolic Pathways

Given its structure, it may be metabolized by the liver, potentially involving enzymes such as cytochrome P450

Métodos De Preparación

The synthesis of 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. This can be achieved through radical trifluoromethylation reactions, which are known for their efficiency in introducing trifluoromethyl groups into aromatic systems . The thiadiazole ring can be synthesized through cyclization reactions involving appropriate precursors, and the final step involves the coupling of the thiadiazole derivative with piperazine under suitable conditions .

Análisis De Reacciones Químicas

1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Aplicaciones Científicas De Investigación

This compound has several scientific research applications:

Pharmaceuticals: The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug molecules.

Agrochemicals: It can be used as a building block for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

Comparación Con Compuestos Similares

Similar compounds include other trifluoromethylated phenyl derivatives and thiadiazole-containing molecules. Compared to these, 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is unique due to the combination of its structural features, which confer distinct physicochemical properties and biological activities . Examples of similar compounds include 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea and 1-(3-trifluoromethylphenyl)piperazine .

Propiedades

IUPAC Name |

5-piperazin-1-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4S/c14-13(15,16)10-3-1-2-9(8-10)11-18-12(21-19-11)20-6-4-17-5-7-20/h1-3,8,17H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRJJGIGKQMHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B6355943.png)

![tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)

![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)

![1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356004.png)

![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)

![1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356014.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)

![1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356028.png)

![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)